1,7-Naphthyridin-2-amine
Overview
Description
1,7-Naphthyridin-2-amine is a chemical compound with the molecular formula C8H7N3 and a molecular weight of 145.16100 . It is also known by other synonyms such as 2-Amino-1.7-naphthyridin and 2-amino-1,7-naphthyridine .
Synthesis Analysis
The synthesis of this compound and related compounds has been a subject of research. For instance, multicomponent reactions have been used to construct trisubstituted 2-amino-1,8-naphthyridines . Other methods include the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyridine moiety, a type of naphthalene in which a carbon atom has been replaced by a nitrogen in each of the two rings .Chemical Reactions Analysis
The reactivity of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine in alkylation, oxidation, and electrophilic substitution reactions has been studied . The reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with POCl3 yielded the previously unknown 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine .Physical and Chemical Properties Analysis
This compound has a density of 1.293 g/cm3, a boiling point of 342.156ºC at 760 mmHg, and a flash point of 187.473ºC . The exact mass is 145.06400 and the LogP value is 1.14210 .Scientific Research Applications
Ring Transformations and Tele-Aminations
1,7-Naphthyridin-2-amine undergoes a variety of product transformations when treated with potassium amide. This includes the formation of 2-amino-1,7-naphthyridine and other amino derivatives, showcasing its potential in synthetic chemistry for producing diverse compounds (Plas, Woźniak, & Veldhuizen, 2010).
Hydrogen Bonded Supramolecular Architectures
Studies on hydrogen bonding between this compound and acidic compounds have revealed its significant role in binding with these compounds. This is crucial for understanding the formation of supramolecular architectures, which has implications in materials science and molecular engineering (Jin et al., 2010).
Multicomponent Domino Reactions
This compound is involved in multicomponent domino reactions leading to the creation of various heterocyclic structures. This demonstrates its utility in organic synthesis for creating complex molecular structures (Jiang et al., 2014).
Catalyst-Free Synthesis in Eco-Friendly Solvent
There has been a successful report on the synthesis of this compound derivatives using water as a solvent, which is environmentally friendly. This method avoids the use of harmful solvents and costly catalysts, presenting a greener approach to chemical synthesis (Mukhopadhyay, Das, & Butcher, 2011).
Synthesis and Structure-Activity Relationships in Antitumor Agents
This compound derivatives have been investigated for their cytotoxic activity, with some derivatives showing potential as antitumor agents. This highlights the compound's importance in medicinal chemistry and drug discovery (Tomita et al., 2002).
Mechanism of Action
Safety and Hazards
1,7-Naphthyridin-2-amine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Future Directions
The development of methods for the synthesis of 1,7-Naphthyridin-2-amine and related compounds has been of considerable interest due to their wide applicability in medicinal chemistry and materials science . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches .
Biochemical Analysis
Biochemical Properties
1,7-Naphthyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA through hydrogen bonding, forming stable triplets with both adenine-thymine and guanine-cytosine base pairs . This interaction suggests its potential use as a universal base pair reader in genomic sequencing.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect immune cell activation, showing high selectivity and inhibitory effects on immune cells . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable hydrogen bonds with DNA base pairs, which may influence gene expression and enzyme activity . Additionally, it has been shown to inhibit certain enzymes, further affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation have been observed, with its effects on cellular function being monitored in both in vitro and in vivo studies . Long-term exposure to this compound has shown consistent inhibitory effects on immune cell activation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions highlight its potential role in modulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, directed by targeting signals and post-translational modifications . These factors determine its activity and function within different cellular compartments or organelles.
Properties
IUPAC Name |
1,7-naphthyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWFARGAWQOYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483507 | |
Record name | 1,7-Naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54920-84-2 | |
Record name | 1,7-Naphthyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54920-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-naphthyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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